Sodium hexadecyl sulfate

Overview

Description

Mechanism of Action

Target of Action

Sodium hexadecyl sulfate, also known as sodium cetyl sulfate, is a type of anionic surfactant . The primary targets of this compound are the lipid bilayers of cell membranes . It interacts with these targets due to its amphiphilic nature, which allows it to insert itself into the lipid bilayer, disrupting the structure and function of the cell membrane .

Mode of Action

The mode of action of this compound involves the disruption of cell membranes. As an anionic surfactant, it has a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail . This structure allows it to insert itself into the lipid bilayer of cell membranes, causing the membrane to become more permeable . This can lead to leakage of cell contents and ultimately cell lysis .

Biochemical Pathways

For example, it can interfere with the transport of ions and other molecules across the cell membrane, disrupt cell signaling pathways, and cause cell death .

Pharmacokinetics

As a surfactant, it is likely to be rapidly absorbed and distributed throughout the body following ingestion or dermal exposure

Result of Action

The primary result of this compound’s action is the disruption of cell membranes, leading to increased membrane permeability and potential cell death . This can have various effects depending on the type of cells affected. For example, in bacteria, this can lead to cell lysis and death, making this compound potentially useful as an antimicrobial agent .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its effectiveness as a surfactant can be affected by the presence of other substances, such as salts or other surfactants . Additionally, its stability and efficacy can be influenced by factors such as pH and temperature .

Biochemical Analysis

Biochemical Properties

Sodium hexadecyl sulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily due to its surfactant properties, which allow it to solubilize hydrophobic molecules and facilitate their interactions in aqueous environments .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are largely related to its surfactant properties. It can influence cell function by altering the solubility and availability of hydrophobic molecules, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with biomolecules. It can bind to hydrophobic regions of proteins, potentially influencing their conformation and activity. This can lead to changes in enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its surfactant properties can lead to changes in the stability and degradation of biomolecules. Long-term effects on cellular function have been observed in in vitro studies .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the metabolism of sulfur compounds . It interacts with enzymes and cofactors in these pathways, and can influence metabolic flux and metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues. Its distribution is influenced by its surfactant properties, which allow it to interact with hydrophobic regions of cells and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium hexadecyl sulfate is typically synthesized through the sulfonation of hexadecanol (cetyl alcohol) followed by neutralization with sodium hydroxide. The reaction involves the following steps:

Sulfonation: Hexadecanol is reacted with sulfur trioxide or chlorosulfonic acid to form hexadecyl hydrogen sulfate.

Neutralization: The resulting hexadecyl hydrogen sulfate is then neutralized with sodium hydroxide to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where hexadecanol is fed into a reactor with sulfur trioxide gas. The reaction mixture is then neutralized with a sodium hydroxide solution, followed by purification steps to remove impurities and obtain the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It is less commonly involved in reduction reactions due to its stable sulfate group.

Substitution: The sulfate group can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfate group under alkaline conditions.

Major Products:

Oxidation: Oxidized derivatives of the alkyl chain.

Substitution: Products where the sulfate group is replaced by other functional groups.

Scientific Research Applications

Sodium hexadecyl sulfate has a wide range of applications in scientific research:

Chemistry: Used as an emulsifier in emulsion polymerization processes, such as the polymerization of styrene.

Biology: Employed in the preparation of micelles for studying membrane proteins and other biological molecules.

Medicine: Utilized in formulations for drug delivery systems due to its surfactant properties.

Industry: Commonly found in detergents, shampoos, and other personal care products for its ability to lower surface tension and create stable emulsions

Comparison with Similar Compounds

Sodium dodecyl sulfate: Another anionic surfactant with a shorter alkyl chain.

Sodium tetradecyl sulfate: Similar structure but with a fourteen-carbon alkyl chain.

Sodium octadecyl sulfate: Contains an eighteen-carbon alkyl chain.

Comparison:

Chain Length: Sodium hexadecyl sulfate has a sixteen-carbon alkyl chain, making it more hydrophobic than sodium dodecyl sulfate but less so than sodium octadecyl sulfate.

Surface Activity: The surface-active properties vary with chain length, with this compound providing a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications

This compound stands out due to its optimal chain length, providing excellent surfactant properties while maintaining compatibility with various industrial and scientific applications.

Biological Activity

Sodium hexadecyl sulfate (SHS), also known as cetyl sulfate, is an anionic surfactant that has garnered attention for its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and environmental science. This article delves into the biological activity of SHS, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : C₁₆H₃₃NaO₄S

- Molecular Weight : 288.43 g/mol

- Physical State : White powder or crystalline solid

- Solubility : Soluble in water, forming a clear solution at concentrations typically used in laboratory settings.

SHS functions primarily as a surfactant, which allows it to interact with biological membranes and proteins. Its amphiphilic nature enables it to disrupt lipid bilayers, leading to membrane destabilization. This property is crucial for its applications in:

- Protein Denaturation : SHS is known to denature proteins by disrupting their tertiary structures, which is essential in biochemical assays like SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) .

- Cell Lysis : As a detergent, SHS facilitates the lysis of cells for nucleic acid extraction and protein isolation .

Inhibition Studies

Research has shown that SHS can act as an inhibitor of various enzymes. For example:

- Bromelain Inhibition : At concentrations below 5 mM, SHS caused a significant decrease in the maximum velocity () of bromelain without affecting the Michaelis constant (). The IC50 was determined to be 0.55 mM, indicating that bromelain retains some activity even in the presence of high SHS concentrations .

Effects on Yeast Fermentation

A study investigated the impact of SHS on yeast fermentation processes:

- At a concentration of 0.002 M, SHS had minimal effects on carbon dioxide production during aerobic fermentation. However, at 0.02 M concentration, it partially inhibited CO₂ production by up to 40% . This suggests that while SHS can affect metabolic processes, its impact may vary significantly based on concentration.

Environmental Impact

A case study focused on the transformation kinetics of long-chain alkyl organosulfates (OS) like SHS under atmospheric conditions:

- The study revealed that SHS undergoes heterogeneous oxidation by hydroxyl radicals (OH), with a decay rate of approximately and an atmospheric lifetime of about 19 days. This highlights the potential environmental implications of using SHS .

Protein Interaction Studies

Another research explored the functionalization of carbon nanotubes (CNTs) with SHS:

- The study demonstrated that lysozyme adsorbed on SHS-modified CNTs exhibited enhanced stability and activity compared to non-modified CNTs. This indicates that SHS can play a significant role in improving the performance of biomolecules in nanotechnology applications .

Data Tables

| Study | Findings | Concentration | Effect |

|---|---|---|---|

| Bromelain Inhibition | IC50 = 0.55 mM | < 5 mM | Significant decrease in |

| Yeast Fermentation | Up to 40% inhibition | 0.02 M | Partial inhibition of CO₂ production |

| Environmental Kinetics | Decay rate = cm³/molecule/s | Not specified | Atmospheric lifetime ~19 days |

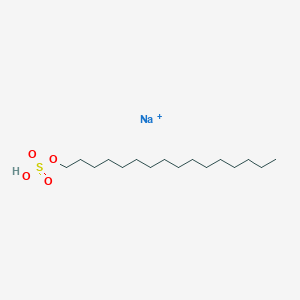

Properties

CAS No. |

1120-01-0 |

|---|---|

Molecular Formula |

C16H34NaO4S |

Molecular Weight |

345.5 g/mol |

IUPAC Name |

sodium;hexadecyl sulfate |

InChI |

InChI=1S/C16H34O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H,17,18,19); |

InChI Key |

HMWHAHJOIHEFOG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |

density |

1 at 68 °F (USCG, 1999) |

Key on ui other cas no. |

1120-01-0 |

physical_description |

Hexadecyl sulfate, [sodium salt] appears as white paste or liquid with a mild odor. May float or sink in water. (USCG, 1999) |

Pictograms |

Corrosive; Irritant |

Related CAS |

143-02-2 (Parent) |

Synonyms |

cetyl sulfate cetyl sulfate sodium salt |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.